molecular formula C26H30N4O3 B3479781 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3479781
M. Wt: 446.5 g/mol
InChI Key: RVVNVPIBGYMNNV-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclohexyl group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the cyclohexyl and phenyl groups. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This step may involve the reaction of the pyrazole intermediate with a cyclohexyl halide in the presence of a base.

    Substitution with Phenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound for scientific exploration.

Properties

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-18-9-7-10-19(2)23(18)28-25(32)26(14-5-4-6-15-26)30(24(31)22-13-16-27-29-22)20-11-8-12-21(17-20)33-3/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,27,29)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVNVPIBGYMNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC(=CC=C3)OC)C(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

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